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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PD 135390 is a cholecystokinin 2 (CCK2) receptor antagonist. The CCK2 receptor, also
known as the gastrin receptor, is a G protein-coupled receptor (GPCR) predominantly found in
the central nervous system and the gastrointestinal tract. Its activation by endogenous ligands
such as cholecystokinin (CCK) and gastrin has been implicated in various physiological
processes, including anxiety, gastric acid secretion, and cell proliferation. Consequently,
antagonists of the CCK2 receptor are of significant interest for therapeutic applications,
including in oncology and neurology. These application notes provide a comprehensive guide
to selecting appropriate cell lines and detailed protocols for evaluating the efficacy of (Rac)-PD
135390.

Recommended Cell Lines for Efficacy Testing

The selection of an appropriate cell line is critical for the accurate assessment of (Rac)-PD
135390 efficacy. The ideal cell line should exhibit stable and high-level expression of the
human CCK2 receptor. Based on a review of available models, the following cell lines are
recommended:

e A431-CCK2R: A human epidermoid carcinoma cell line engineered to stably overexpress the
human CCK2 receptor. This cell line is a robust model for studying CCK2R-mediated
signaling and for evaluating the binding and functional activity of receptor antagonists.
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 NCM356-CCK2R: A non-tumorigenic human colonic epithelial cell line that has been
transduced to express the CCK2 receptor. This cell line is particularly useful for investigating
the role of CCK2R in cellular transformation and proliferation.

Data Presentation: Efficacy of CCK2R Antagonists

While specific binding affinity data for (Rac)-PD 135390 is not readily available in the public
domain, the following table presents data for structurally related dipeptoid CCK2 receptor
antagonists, PD 134308 and PD 135158, to provide a reference for expected potency. It is
important to note that the racemic nature of (Rac)-PD 135390 may result in different binding
affinities compared to its individual stereoisomers.

Measured Value

Compound Cell LinelTissue Assay Type .
(IC50/Ki)

Rat stomach ECL Pancreastatin

PD 134308 R 145 nM (IC50)
cells secretion inhibition
Rat stomach ECL Pancreastatin

PD 135158 o 76 nM (IC50)
cells secretion inhibition

Note: The above data should be used as a reference. It is highly recommended that
researchers determine the specific IC50 and Ki values for (Rac)-PD 135390 in their chosen cell
line.

Signaling Pathway

The CCK2 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.
Upon agonist binding, this initiates a signaling cascade that results in the activation of
phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG
activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein
kinase (MAPK) pathway, including ERK1/2, can be activated, ultimately influencing gene
expression and promoting cell proliferation.
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Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of (Rac)-PD
135390.
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General Experimental Workflow

Experimental Protocols
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (Rac)-PD 135390 for the human CCK2
receptor.

Materials:

e A431-CCK2R or NCM356-CCK2R cells
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e Cell culture medium (e.g., DMEM with 10% FBS)

¢ Phosphate-Buffered Saline (PBS)

 Membrane preparation buffer (e.g., 50 mM Tris-HCI, pH 7.4, with protease inhibitors)

e Radioligand (e.g., [1251]-Gastrin or [3H]-L-365,260)

« (Rac)-PD 135390

¢ Non-specific binding control (e.g., high concentration of unlabeled gastrin)

e Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, with 5 mM MgCI2 and 0.1% BSA)

o Scintillation cocktail

e Glass fiber filters

o Filtration apparatus

o Scintillation counter

Protocol:

e Membrane Preparation:

[e]

[¢]

o

[e]

o

Culture A431-CCK2R or NCM356-CCK2R cells to confluency.

Harvest cells and wash with ice-cold PBS.

Homogenize cells in membrane preparation buffer and centrifuge to pellet the membranes.
Wash the membrane pellet and resuspend in binding buffer.

Determine the protein concentration of the membrane preparation.

o Competition Binding Assay:

o

In a 96-well plate, add a constant concentration of radioligand to each well.
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[e]

Add increasing concentrations of (Rac)-PD 135390 to the wells.

(¢]

For non-specific binding, add a high concentration of unlabeled gastrin.

[¢]

Add the membrane preparation to each well to initiate the binding reaction.

[¢]

Incubate at room temperature for a predetermined time to reach equilibrium.

e Filtration and Counting:

[¢]

Rapidly filter the contents of each well through glass fiber filters using a filtration
apparatus.

o

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation cocktail.

[e]

o

Measure the radioactivity using a scintillation counter.

o Data Analysis:

[¢]

Calculate the percentage of specific binding at each concentration of (Rac)-PD 135390.

[e]

Plot the percentage of specific binding against the log concentration of (Rac)-PD 135390.

(¢]

Determine the IC50 value from the resulting sigmoidal curve.

[¢]

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

Objective: To determine the functional potency (IC50) of (Rac)-PD 135390 in inhibiting agonist-
induced intracellular calcium mobilization.

Materials:

e A431-CCK2R or NCM356-CCK2R cells
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» Cell culture medium

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
e CCK-8 or Gastrin (agonist)

« (Rac)-PD 135390

Fluorescence plate reader with kinetic reading capabilities
Protocol:
e Cell Plating:

o Seed A431-CCK2R or NCM356-CCK2R cells into a 96-well black-walled, clear-bottom
plate and culture overnight.

e Dye Loading:
o Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
o Remove the culture medium from the cells and add the dye loading solution.
o Incubate the plate at 37°C for 1 hour in the dark.

o Compound Addition and Measurement:

[¢]

Wash the cells with HBSS to remove excess dye.

o

Add varying concentrations of (Rac)-PD 135390 to the wells and incubate for a specified
period.

[¢]

Place the plate in the fluorescence plate reader.

[e]

Establish a baseline fluorescence reading.
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o Add a fixed concentration of the agonist (CCK-8 or Gastrin) to all wells simultaneously
using the instrument's injection system.

o Immediately begin kinetic measurement of fluorescence intensity over time.

o Data Analysis:

[e]

Determine the peak fluorescence response for each well.

o

Normalize the data to the response of the agonist alone.

[¢]

Plot the normalized response against the log concentration of (Rac)-PD 135390.

[¢]

Determine the IC50 value from the resulting dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of (Rac)-PD 135390 on agonist-induced cell proliferation.

Materials:

NCM356-CCK2R cells (recommended due to their non-tumorigenic background)

Cell culture medium (serum-free or low-serum for assay)

CCK-8 or Gastrin (agonist)

(Rac)-PD 135390

Cell proliferation reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or BrdU)

Microplate reader

Protocol:

e Cell Seeding:

o Seed NCM356-CCK2R cells in a 96-well plate in their regular growth medium and allow
them to attach overnight.
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e Serum Starvation and Treatment:

o Replace the growth medium with serum-free or low-serum medium and incubate for 24
hours to synchronize the cells.

o Add varying concentrations of (Rac)-PD 135390 to the wells.

o After a short pre-incubation with the antagonist, add the agonist (CCK-8 or Gastrin) to the
appropriate wells. Include controls for basal proliferation (no agonist) and maximal
proliferation (agonist alone).

e Incubation:
o Incubate the plate for 48-72 hours to allow for cell proliferation.
» Proliferation Measurement:

o Add the cell proliferation reagent (e.g., CCK-8) to each well according to the
manufacturer's instructions.

o Incubate for the recommended time.

o Measure the absorbance at the appropriate wavelength using a microplate reader.
o Data Analysis:

o Subtract the background absorbance.

o Calculate the percentage of inhibition of agonist-induced proliferation for each
concentration of (Rac)-PD 135390.

o Plot the percentage of inhibition against the log concentration of (Rac)-PD 135390.
o Determine the IC50 value from the resulting dose-response curve.

 To cite this document: BenchChem. [Application Notes and Protocols for Testing (Rac)-PD
135390 Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15563608#cell-lines-for-testing-rac-pd-135390-
efficacy]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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